{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine
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Overview
Description
{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine is an organic compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenoxyethylamine structure, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
Synthesis of Ureido Sugars and Derivatives : This compound has been used in the synthesis of new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids. These compounds have potential applications in medicinal chemistry and drug design (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Synthesis of Formylphenyl Derivatives : Research has explored the synthesis of formylphenyl derivatives of ethyl nicotinates using similar compounds. These derivatives have applications in developing new chemical entities with potential biological activities (Shatirova & Nagieva, 2020).
Herbicide Synthesis : The compound has been used in the synthesis of optically active propionamide derivatives, which have shown potential as herbicides. This indicates its utility in agricultural chemistry (József Κöνér et al., 2002).
Antimicrobial Properties : Studies have been conducted on the synthesis and antimicrobial properties of certain derivatives, showing effectiveness against various bacterial and fungal strains. This suggests its use in developing new antimicrobial agents (Limban et al., 2011).
Corrosion Inhibition : Research involving amine derivative compounds, similar to the one , has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This has implications for material science and industrial applications (Boughoues et al., 2020).
Electrochemical C-H Amination : The electrochemical C-H amination of phenoxy acetates, which include compounds similar to the one , has been studied for efficient and sustainable access to heterocycles. This is relevant in green chemistry and sustainable practices (Wesenberg et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxyphenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17-11-12-18-15-7-9-16(10-8-15)19-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSIFAPFMHLCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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